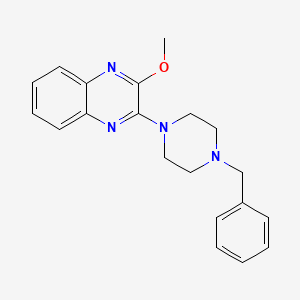

2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline

Descripción

Propiedades

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-3-methoxyquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-25-20-19(21-17-9-5-6-10-18(17)22-20)24-13-11-23(12-14-24)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQZLKFZXMCRSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2N=C1N3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline typically involves the following steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the quinoxaline core using a methylating agent such as dimethyl sulfate or methyl iodide.

Attachment of the Benzylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the benzylpiperazine is attached to the quinoxaline core. This can be achieved by reacting the quinoxaline derivative with benzylpiperazine in the presence of a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinoxaline ring or the benzylpiperazine moiety.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

Oxidation: Quinoxaline N-oxides.

Reduction: Reduced quinoxaline derivatives.

Substitution: Alkyl-substituted quinoxaline derivatives.

Aplicaciones Científicas De Investigación

2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline is a synthetic organic compound with a quinoxaline core substituted with a methoxy group at the 3-position and a benzylpiperazine moiety at the 2-position. It has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline serves as a building block in synthesizing complex molecules and as a ligand in coordination chemistry.

Biology

This compound is investigated for its potential as an antimicrobial agent because it can inhibit the growth of certain bacteria and fungi.

Medicine

2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline is studied for potential therapeutic effects, including its role as a carbonic anhydrase inhibitor, useful in treating conditions like glaucoma and epilepsy. It may also have neuropharmacological properties, with in vitro studies demonstrating an affinity for serotonin receptors, potentially influencing mood regulation, and animal models showing improved behavioral outcomes in tests for anxiety and depression.

Industry

This compound is utilized in developing new materials with specific electronic or optical properties.

The biological activity of 2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline (BMQ) is attributed to its interaction with various molecular targets. Research indicates it may exert effects through the inhibition of kinases involved in cancer cell proliferation, modulation of neurotransmitter systems, and induction of apoptosis.

Antitumor Activity

A study evaluating the antiproliferative effects of BMQ against various cancer cell lines reported significant findings:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 (Lung) | 0.045 | G2/M phase arrest, apoptosis induction |

| MCF7 (Breast) | 0.067 | Anti-tubulin activity |

| HepG2 (Liver) | 0.029 | Inhibition of tumor growth |

These results highlight BMQ's potential as a promising anticancer agent, particularly due to its low IC50 values indicating high potency against multiple cancer types.

Neuropharmacological Effects

Research suggests that BMQ may have neuropharmacological properties. In vitro studies demonstrated that BMQ exhibited affinity for serotonin receptors, potentially influencing mood regulation, and animal models showed improved behavioral outcomes in tests for anxiety and depression.

Antitumor Efficacy in Xenograft Models

In a controlled study using HepG2 xenograft models, BMQ was administered at varying doses. Results indicated a significant reduction in tumor size without notable side effects, suggesting a favorable therapeutic index.

Behavioral Impact in Rodent Models

A study involving rodent models assessed the impact of BMQ on anxiety-like behaviors. The administration resulted in reduced anxiety levels compared to controls, supporting its potential use in treating mood disorders.

2-(4-Benzylpiperazin-1-yl)phenylmethanol

Shares the benzylpiperazine moiety but differs in the core structure.

4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one

Contains a benzylpiperazine moiety and methoxy group but has a chromen-2-one core.

Mecanismo De Acción

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound has been shown to interact with carbonic anhydrase enzymes, inhibiting their activity by binding to the active site.

Pathways Involved: By inhibiting carbonic anhydrase, the compound can affect various physiological processes, including pH regulation, respiration, and electrolyte balance.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline, enabling comparative analysis of their pharmacological and physicochemical properties.

Compound 4g: 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione (Methoxy-substituted)

- Structure : Features a benzylpiperazine group linked to an isoindoline-1,3-dione core with a methoxy substituent at the meta position.

- Activity : Demonstrated moderate AChE inhibitory activity (IC₅₀ = 5.5 ± 0.7 µM), significantly weaker than the ortho-chloro analog (IC₅₀ = 0.91 µM) but comparable to early-generation AChE inhibitors .

- SAR Insight: The methoxy group’s electron-donating nature likely reduces interaction with the AChE catalytic site compared to electron-withdrawing groups (e.g., Cl, NO₂), which enhance potency by stabilizing enzyme-ligand interactions .

Compound 15f: 2-(4-Butyl-1H-1,2,3-triazol-1-yl)-3-methoxyquinoxaline

- Structure: Quinoxaline core with a triazolyl substituent at position 2 and methoxy at position 3.

- The triazole may engage in hydrogen bonding or π-π stacking interactions absent in the benzylpiperazine analog.

- Activity: No direct pharmacological data are provided, but triazole-containing quinoxalines are often explored for anticancer or antimicrobial applications due to their heterocyclic versatility .

2-(4-Benzylpiperazin-1-yl)-5-(3-phenylprop-2-enylidene)thiazol-4-one

- Structure : Combines benzylpiperazine with a thiazol-4-one core and cinnamylidene substituent.

- The thiazole ring may confer metal-chelating properties, diverging from the quinoxaline core’s planar aromaticity .

- SAR Insight: The conjugated system in the thiazol-4-one derivative may enhance redox activity, contrasting with the methoxyquinoxaline’s likely role in CNS-targeted pathways.

Data Table: Comparative Overview

Key Research Findings and Insights

Substituent Effects on AChE Inhibition: Electron-withdrawing groups (Cl, NO₂) at ortho/para positions enhance AChE inhibition by stabilizing ligand-enzyme interactions, as seen in compound 4a (IC₅₀ = 0.91 µM) . The methoxy group in 4g and the target compound may reduce potency due to electron donation, though quinoxaline’s planar structure could compensate via π-cation interactions .

Core Heterocycle Influence: Thiazol-4-one derivatives () exhibit antiplasmodial activity, whereas isoindoline-diones () prioritize AChE inhibition. The quinoxaline core’s aromaticity and nitrogen positioning may favor interactions with neuronal receptors or enzymes .

Actividad Biológica

2-(4-Benzylpiperazin-1-yl)-3-methoxyquinoxaline (BMQ) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of BMQ, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

BMQ is characterized by the presence of a quinoxaline core, which is known for its diverse pharmacological properties. The chemical structure can be represented as follows:

- IUPAC Name : 2-(4-benzylpiperazin-1-yl)-3-methoxyquinoxaline

- Molecular Formula : C_{19}H_{22}N_{4}O

- CAS Number : 899382-56-0

The biological activity of BMQ is primarily attributed to its interaction with various molecular targets. Research indicates that BMQ may exert its effects through:

- Inhibition of Kinases : BMQ has shown potential in inhibiting specific kinases involved in cancer cell proliferation.

- Modulation of Neurotransmitter Systems : The piperazine moiety suggests possible interactions with serotonin and dopamine receptors, which could influence mood and behavior.

- Induction of Apoptosis : Studies indicate that BMQ can trigger apoptotic pathways in cancer cells, leading to cell death.

Antitumor Activity

A study evaluating the antiproliferative effects of BMQ against various cancer cell lines reported significant findings:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 (Lung) | 0.045 | G2/M phase arrest, apoptosis induction |

| MCF7 (Breast) | 0.067 | Anti-tubulin activity |

| HepG2 (Liver) | 0.029 | Inhibition of tumor growth in xenograft models |

These results highlight BMQ's potential as a promising anticancer agent, particularly due to its low IC50 values indicating high potency against multiple cancer types .

Neuropharmacological Effects

Research also suggests that BMQ may have neuropharmacological properties. In vitro studies demonstrated that:

- BMQ exhibited affinity for serotonin receptors, potentially influencing mood regulation.

- Animal models showed improved behavioral outcomes in tests for anxiety and depression.

Case Studies

Several case studies have explored the efficacy and safety profile of BMQ:

-

Case Study 1: Antitumor Efficacy in Xenograft Models

- In a controlled study using HepG2 xenograft models, BMQ was administered at varying doses. Results indicated a significant reduction in tumor size without notable side effects, suggesting a favorable therapeutic index.

-

Case Study 2: Behavioral Impact in Rodent Models

- A study involving rodent models assessed the impact of BMQ on anxiety-like behaviors. The administration resulted in reduced anxiety levels compared to controls, supporting its potential use in treating mood disorders.

Q & A

Q. What are the established synthetic routes for 2-(4-benzylpiperazin-1-yl)-3-methoxyquinoxaline, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 2-chloroquinoxaline derivatives with 4-benzylpiperazine in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) under reflux, using a base like potassium carbonate to deprotonate the piperazine nitrogen . Purification is achieved via column chromatography, with yields ranging from 40–70% depending on stoichiometric ratios and solvent choice .

| Key Parameters | Typical Conditions |

|---|---|

| Solvent | DMF or acetonitrile |

| Base | K₂CO₃ or triethylamine |

| Temperature | 80–100°C (reflux) |

| Reaction Time | 12–24 hours |

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the benzylpiperazine and quinoxaline moieties. Key signals include:

- ¹H NMR : Aromatic protons (quinoxaline) at δ 7.4–8.2 ppm, methoxy (-OCH₃) singlet at δ ~3.9 ppm, and benzyl group protons (CH₂Ph) as a multiplet at δ 3.5–4.0 ppm .

- ¹³C NMR : Methoxy carbon at δ ~56 ppm and carbonyl/aromatic carbons between δ 120–160 ppm . Mass spectrometry (MS) confirms molecular weight, with ESI-MS typically showing [M+H]⁺ peaks matching theoretical values .

Q. How is purity assessed, and what are common impurities?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, using C18 columns and acetonitrile/water gradients. Impurities often include unreacted starting materials (e.g., 2-chloroquinoxaline) or byproducts from incomplete substitution .

Advanced Research Questions

Q. What strategies optimize selectivity in biological target engagement?

Structure-activity relationship (SAR) studies suggest that the benzylpiperazine group enhances binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors), while the methoxy group on quinoxaline modulates lipophilicity and blood-brain barrier penetration . Computational docking (e.g., AutoDock Vina) predicts interactions with acetylcholinesterase (AChE), where the quinoxaline core occupies the catalytic anionic site .

| Modification | Biological Impact |

|---|---|

| Benzylpiperazine substitution | Enhances receptor affinity |

| Methoxy position | Adjusts pharmacokinetic properties |

Q. How do conflicting data on biological activity arise, and how can they be resolved?

Discrepancies in IC₅₀ values (e.g., AChE inhibition ranging from 0.91 μM to >10 μM) may stem from assay variability (e.g., Ellman’s method vs. radiometric assays) or differences in stereochemical purity . To address this:

- Standardize enzyme sources (e.g., recombinant human AChE).

- Validate activity via orthogonal assays (e.g., fluorescence-based inhibition).

- Confirm stereochemistry using chiral HPLC or X-ray crystallography .

Q. What computational methods are used to predict metabolic stability?

In silico tools like SwissADME or P450 Site of Metabolism prediction evaluate metabolic hotspots. The methoxy group is prone to demethylation via cytochrome P450 enzymes, while the benzylpiperazine moiety may undergo N-dealkylation . Molecular dynamics simulations (e.g., GROMACS) further assess binding stability under physiological conditions .

Data Contradiction Analysis

Q. Why do reported synthesis yields vary across studies?

Yield discrepancies (e.g., 40% vs. 70%) often arise from:

- Solvent purity : Trace water in DMF can quench reactive intermediates.

- Catalyst use : Some protocols employ Pd catalysts for Suzuki couplings, which improve efficiency but increase cost .

- Workup procedures : Inadequate quenching or extraction reduces recovery.

Q. How does the choice of biological model affect observed activity?

In vitro assays using purified enzymes (e.g., AChE) may overestimate potency compared to in vivo models where pharmacokinetic factors (e.g., plasma protein binding) reduce efficacy . For neuroactivity studies, primary neuronal cultures better replicate blood-brain barrier dynamics than immortalized cell lines .

Methodological Recommendations

Q. What protocols are recommended for scaling up synthesis?

- Use microwave-assisted synthesis to reduce reaction times (e.g., 2 hours vs. 24 hours).

- Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective purification .

Q. How should researchers validate target engagement in complex biological systems?

- Employ photoaffinity labeling with a radiolabeled analog (e.g., ³H or ¹⁴C) to confirm binding in brain homogenates .

- Use knockout animal models to verify specificity for suspected targets (e.g., AChE vs. butyrylcholinesterase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.